Dcu8fxz6BJ

Vue d'ensemble

Description

DCU8FXZ6BJ is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been synthesized using a unique method that involves the use of various chemical reagents.

Applications De Recherche Scientifique

Dynamic Consent in Biomedical Research

Dynamic consent (DC) is a novel approach to consent, designed for the modern research landscape. It includes a digital interface for participant-researcher communication, enhancing decision-making and participant engagement. DC's technical architecture ensures secure data encryption and consent preference management, beneficial in biobanking and other domains (Kaye et al., 2014).

Murine Dendritic Cell Lines for Research

Novel murine dendritic cell lines, named MutuDC, are developed for in vitro dendritic cell (DC) research. These lines retain major features of splenic CD8α conventional DC, including response to stimuli and cross-presentation capacity. Their ease of maintenance and potential for genetic modification make them valuable for DC research (Fuertes Marraco et al., 2012).

Dynamic Combinatorial Chemistry (DCC) in Materials Development

DCC, a method under thermodynamic control, facilitates the creation of complex chemical systems. It has applications in catalysis, fragrance release, and responsive materials. DCC aids in understanding complex molecular networks and is evolving with hybrid systems that combine kinetic and thermodynamic control (Cougnon & Sanders, 2012).

Human Dendritic Cell Subset Research

Research on human dendritic cells (DC) focuses on three major subsets: plasmacytoid DC, myeloid/conventional DC1, and DC2. Advances in identifying these subsets and understanding their development contribute to integrating mouse and human immunology, presenting new opportunities for translational medicine (Collin & Bigley, 2018).

Multidisciplinary Teams in Biomedical Research

The formation of multidisciplinary teams is crucial in biomedical research. Teams combining expertise in computational science, engineering, and physical sciences contribute to scientific discovery and clinical application. Examples include developments in imaging, informatics, and telemedicine (Martino, 2004).

Supercomputer Applications in Scientific Research

Optimizing applications like DCA++ on supercomputers like Summit enhances performance in scientific research. Strategies include streamlining CPU-GPU interactions and implementing computing kernels on GPUs. This results in significant performance improvements in quantum many-body problem-solving (Balduzzi et al., 2019).

Diffuse Correlation Spectroscopy in Cerebral Blood Flow Measurement

Diffuse correlation spectroscopy (DCS) measures cerebral blood flow non-invasively using near-infrared light fluctuations. It serves as a biomarker for patient well-being and indicates hemodynamic responses in clinical research (Durduran & Yodh, 2014).

Scientific Workflow Sharing in Distributed Computing

Coarse-Grained Interoperability enables sharing and combining workflows in distributed computing infrastructures (DCI), enhancing e-scientists' ability to run complex applications on various platforms (Terstyánszky et al., 2014).

Nucleic Acid Research Using DCC

DCC has been instrumental in creating structures for selective recognition of oligonucleotides. It has facilitated the development of new materials based on nucleic acids and innovative methods for nucleic acid modification (Miller, 2012).

Electric Field Applications in Cellular Biology

Electric fields, including direct continuous (DC), pulsed, or alternative, induce specific effects on cells and molecules. They are vital in cellular biology, aiding in cell manipulation and treatment in microfluidic devices (Villemejane et al., 2010).

Propriétés

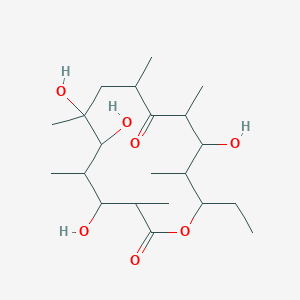

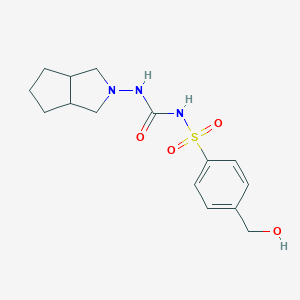

IUPAC Name |

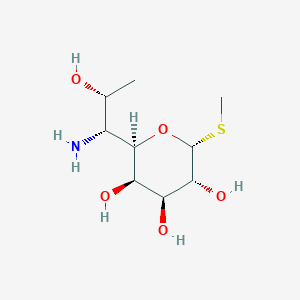

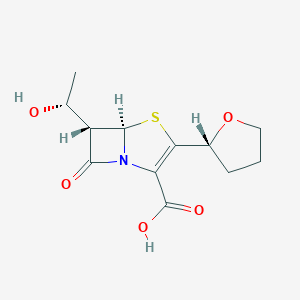

(2R,3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO5S/c1-3(11)4(10)8-6(13)5(12)7(14)9(15-8)16-2/h3-9,11-14H,10H2,1-2H3/t3-,4-,5+,6-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEIMWYSDWZKAT-HJTGYUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1C(C(C(C(O1)SC)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624492 | |

| Record name | Methyl 6-amino-6,8-dideoxy-1-thio-D-glycero-alpha-D-galacto-octopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-thiolincosaminide | |

CAS RN |

14810-93-6 | |

| Record name | Methyl-1-thiolincosaminide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014810936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6-amino-6,8-dideoxy-1-thio-D-glycero-alpha-D-galacto-octopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL-1-THIOLINCOSAMINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCU8FXZ6BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

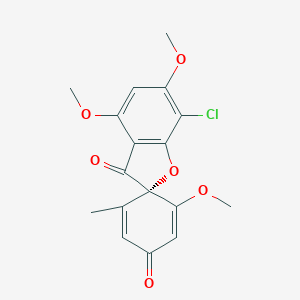

![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)